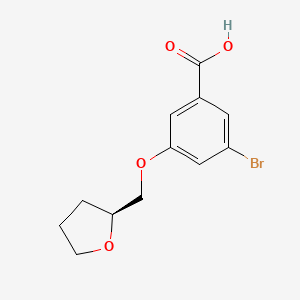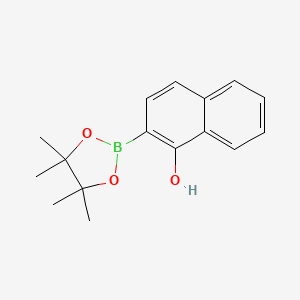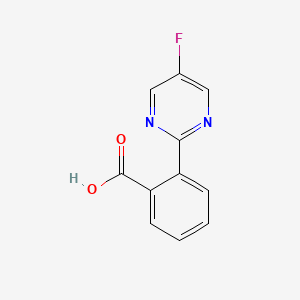
Tert-butyl 4-bromo-2-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromo-2-isopropylbenzoate is an organic compound with the molecular formula C14H19BrO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a bromine atom and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium cyanide, typically in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-isopropylbenzoate or 4-cyano-2-isopropylbenzoate.
Elimination Reactions: Products include alkenes such as 2-isopropyl-4-tert-butylstyrene.
Applications De Recherche Scientifique
Tert-butyl 4-bromo-2-isopropylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4-bromo-2-isopropylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new bonds and products. In elimination reactions, the compound undergoes deprotonation, resulting in the formation of alkenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromide: An organic compound with a similar tert-butyl group and bromine atom, used in synthetic organic chemistry.
1-Boc-4-anilinopiperidine-1-carboxylate: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-bromo-2-isopropylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and applications compared to other tert-butyl esters and brominated compounds .
Propriétés
Formule moléculaire |
C14H19BrO2 |
|---|---|
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO2/c1-9(2)12-8-10(15)6-7-11(12)13(16)17-14(3,4)5/h6-9H,1-5H3 |
Clé InChI |
UEOMOFXAHBKKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
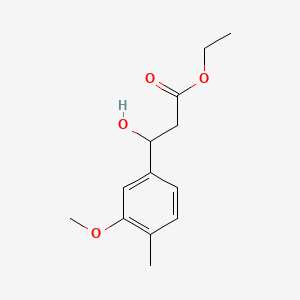
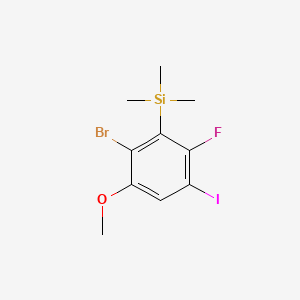
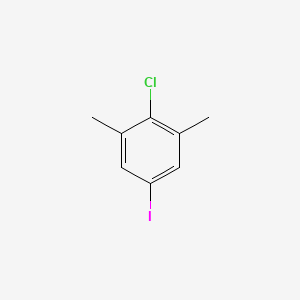
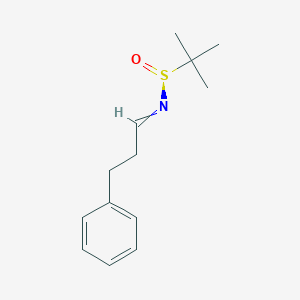
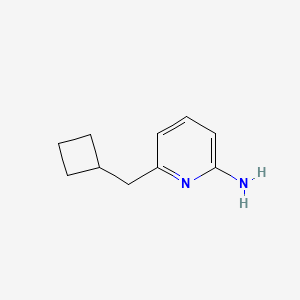
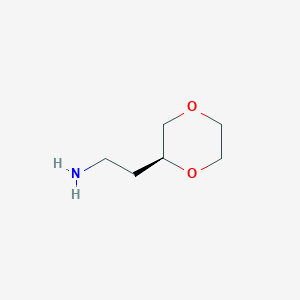
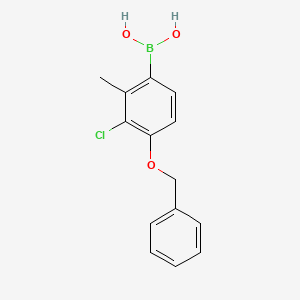
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
